9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)-
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Overview
Description
9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- is a complex organic compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound features functional groups that may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- typically involves multi-step organic reactions. A common approach might include:
Nitration and Reduction: Starting with anthracene, nitration followed by reduction can introduce amino groups.
Cyclohexylamine Addition:
Ethoxylation: The hydroxyethoxy group can be introduced via ethoxylation reactions under basic conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or hydroxyethoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions but may include various substituted anthraquinones, hydroquinones, and other derivatives.
Scientific Research Applications
Chemistry
Dye Synthesis: Used as intermediates in the synthesis of dyes and pigments.
Catalysis: Potential use as catalysts or catalyst supports in organic reactions.
Biology
Antimicrobial Agents: Some anthraquinone derivatives exhibit antimicrobial properties.
Anticancer Research: Investigated for potential anticancer activity due to their ability to intercalate DNA.
Medicine
Pharmaceuticals: Potential use in drug development for various therapeutic applications.
Industry
Material Science: Used in the development of advanced materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- depends on its specific application. In biological systems, it may interact with cellular components such as DNA, proteins, or enzymes, leading to various biological effects. The molecular targets and pathways involved can include:
DNA Intercalation: Binding to DNA and disrupting its function.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Known for its use in dye synthesis.
2-Ethoxyanthraquinone: Used in the production of dyes and pigments.
Cyclohexylamine Derivatives: Various derivatives used in pharmaceuticals and industrial applications.
Uniqueness
The unique combination of amino, cyclohexylamino, and hydroxyethoxy groups in 9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)- imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
25061-50-1 |
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Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-amino-4-(cyclohexylamino)-2-(2-hydroxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H24N2O4/c23-20-17(28-11-10-25)12-16(24-13-6-2-1-3-7-13)18-19(20)22(27)15-9-5-4-8-14(15)21(18)26/h4-5,8-9,12-13,24-25H,1-3,6-7,10-11,23H2 |
InChI Key |
YOHDUQBXKPGDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OCCO |
Origin of Product |
United States |
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